Methyl 3-(2-aminothiazol-5-yl)propanoate
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Overview
Description
Methyl 3-(2-aminothiazol-5-yl)propanoate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-aminothiazol-5-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be further modified . Another approach involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This might include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-aminothiazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Methyl 3-(2-aminothiazol-5-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying biochemical pathways and enzyme interactions.
Industry: It can be used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-aminothiazol-5-yl)propanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially activating or inhibiting biochemical pathways. For example, thiazole derivatives have been shown to interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: Another antineoplastic drug.
Uniqueness
Methyl 3-(2-aminothiazol-5-yl)propanoate is unique due to its specific structure, which allows for a variety of chemical modifications and applications. Its combination of the thiazole ring with an amino group and a propanoate ester makes it a versatile compound for research and industrial applications .
Biological Activity
Methyl 3-(2-aminothiazol-5-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound contains a thiazole ring, which is known for its diverse biological activities. The thiazole moiety is associated with various pharmacological properties, including anticancer and antimicrobial effects. The structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit potent anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes key findings from relevant studies:
The compound demonstrated strong inhibition of cell proliferation in these lines, with mechanisms involving reactive oxygen species (ROS) generation and autophagy induction.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study reported its effectiveness against various Gram-positive and Gram-negative bacteria, as detailed in the table below:
The compound exhibited significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for therapeutic applications.
The mechanisms underlying the biological activities of this compound are multifaceted:
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Anticancer Mechanisms :
- Induction of apoptosis through ROS generation.
- Activation of autophagic pathways leading to cell death.
- Inhibition of critical signaling pathways involved in cancer cell survival.
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Antimicrobial Mechanisms :
- Disruption of bacterial cell wall synthesis.
- Inhibition of essential metabolic pathways in bacteria.
- Potential interference with biofilm formation.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Study on Cancer Cell Lines :
A comprehensive study evaluated the compound against multiple cancer cell lines, revealing its ability to induce apoptosis and inhibit tumor growth in vivo models. The study utilized flow cytometry to assess apoptosis markers and confirmed the compound's potency through dose-response assays. -
Antimicrobial Efficacy Against Resistant Strains :
Another investigation focused on the antimicrobial properties of the compound against drug-resistant strains. The results indicated that it was more effective than conventional antibiotics like ampicillin, particularly against MRSA strains.
Properties
IUPAC Name |
methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-11-6(10)3-2-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQIAVUGWQSTCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.